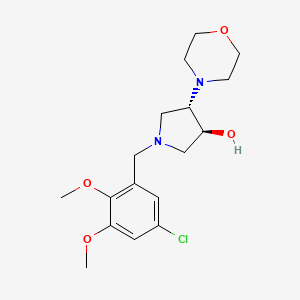
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases. This compound is also known as ABT-639 and is primarily used as a research tool for studying the mechanisms of pain and inflammation.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the activation of the NOP receptor, which results in the inhibition of pain and inflammation. This compound has been shown to be a potent and selective NOP receptor agonist, which makes it a promising candidate for the development of new pain and inflammation treatments.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have a range of biochemical and physiological effects, including the inhibition of pain and inflammation, the modulation of the immune system, and the regulation of neurotransmitter release. This compound has also been shown to have a high level of selectivity for the NOP receptor, which reduces the risk of unwanted side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high selectivity for the NOP receptor, which allows for precise targeting of pain and inflammation pathways. However, the limitations of this compound include its limited solubility in water and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the research and development of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. These include the optimization of the synthesis method to increase yield and purity, the development of new formulations to improve solubility and bioavailability, and the evaluation of the compound's potential for use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential new therapeutic targets for the treatment of pain and inflammation.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a multi-step process that requires the use of various reagents and solvents. The most common method of synthesis involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with morpholine, followed by the addition of pyrrolidine and subsequent reduction of the resulting intermediate.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in the treatment of various diseases, including chronic pain, neuropathic pain, and inflammation. This compound has been shown to have a high affinity for the nociceptin/orphanin FQ peptide receptor (NOP), which is involved in the regulation of pain and inflammation.
Eigenschaften
IUPAC Name |
(3S,4S)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4/c1-22-16-8-13(18)7-12(17(16)23-2)9-19-10-14(15(21)11-19)20-3-5-24-6-4-20/h7-8,14-15,21H,3-6,9-11H2,1-2H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGBIDSOYARJNK-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CN2CC(C(C2)O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

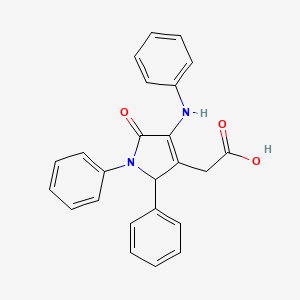
![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
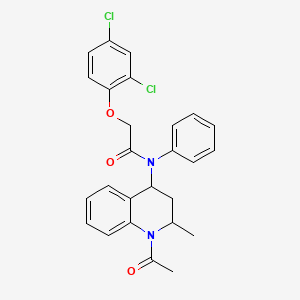
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)


![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5140810.png)
![1-(1-hydroxyethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140815.png)
![4-({2-cyano-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5140821.png)
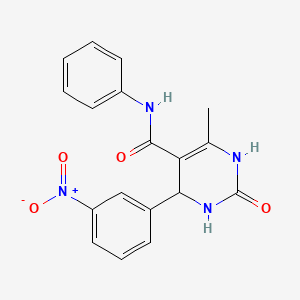
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5140827.png)
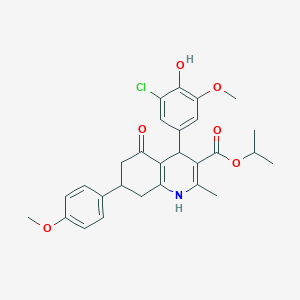
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-fluorophenyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5140848.png)